1-(4-Methylphenoxy)propan-2-amine

Description

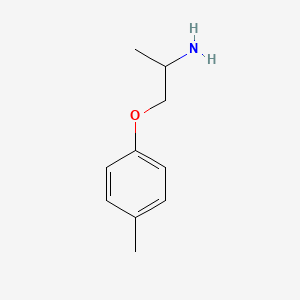

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSQZYUYDAEOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510502 | |

| Record name | 1-(4-Methylphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61711-87-3 | |

| Record name | 1-(4-Methylphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methylphenoxy Propan 2 Amine and Congeneric Structures

Retrosynthetic Disconnection Analysis of the 1-(4-Methylphenoxy)propan-2-amine Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For this compound, two primary disconnection points are logical: the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) bond of the amine.

Disconnection Strategy A: C-O Ether Bond

This approach involves breaking the ether bond, which is a common strategy for ethers. This disconnection leads to two precursor molecules: 4-methylphenol (p-cresol) and an amino alcohol, 1-aminopropan-2-ol. This pathway suggests a nucleophilic substitution reaction, typically a Williamson ether synthesis, where the phenoxide ion of 4-methylphenol attacks a suitable derivative of 1-aminopropan-2-ol.

Disconnection Strategy B: C-N Amine Bond

Alternatively, disconnection of the C-N bond suggests a reductive amination pathway. youtube.com This is one of the most powerful methods for amine synthesis. This disconnection breaks the target molecule into an aryloxy ketone, 1-(4-methylphenoxy)propan-2-one, and ammonia (B1221849) (or a protected amine equivalent). The forward synthesis involves the condensation of the ketone and the amine to form an imine, which is then reduced to the target amine.

A further disconnection of the intermediate ketone, 1-(4-methylphenoxy)propan-2-one, at the ether linkage reveals 4-methylphenol and a haloketone such as chloroacetone. These retrosynthetic pathways provide a logical framework for designing multiple synthetic routes to the target molecule.

Epoxide Ring-Opening Strategies in Aryloxypropanolamine Synthesis

A prevalent and highly effective method for synthesizing aryloxypropanolamines involves the ring-opening of an epoxide precursor. This strategy offers good control over regioselectivity and is amenable to stereoselective synthesis. The general approach consists of reacting a substituted phenol (B47542) with an epoxypropane derivative.

The reaction between an epoxide and an amine is a cornerstone for the synthesis of β-amino alcohols, which are key intermediates for many biologically active compounds and chiral auxiliaries. scielo.org.mx In the context of aryloxypropanolamine synthesis, the key step is the nucleophilic attack of an amine on an aryloxy-substituted epoxide, such as 1,2-epoxy-3-(4-methylphenoxy)propane.

The reaction is typically carried out by heating the epoxide with an excess of the amine. researchgate.net Due to the inherent polarity and strain of the oxirane ring, it is susceptible to nucleophilic attack. researchgate.net The aminolysis of epoxides can be performed in protic solvents, but solvent-free conditions, often accelerated by microwave irradiation, have been shown to produce aryloxypropanolamines in excellent yields (up to 98%) and significantly reduced reaction times (e.g., 10 minutes vs. 16 hours for classical heating). researchgate.netresearchgate.net

The regioselectivity of the ring-opening is a critical aspect. With simple aliphatic amines, the reaction generally proceeds via an S(_N)2 mechanism, with the nucleophile attacking the sterically less hindered carbon of the epoxide. scielo.org.mx This leads to the desired propan-2-ol backbone. researchgate.net Various catalysts, including metal-free and heterogeneous catalysts like silica-bonded S-sulfonic acid, can facilitate this transformation under mild, solvent-free conditions, enhancing the efficiency and environmental friendliness of the protocol. scielo.org.mxrsc.org

The success of the epoxide ring-opening strategy relies on the availability of the requisite precursors: a chiral epoxide and a substituted phenol.

Chiral Epoxide Precursors: Accessing enantiomerically pure epoxides is essential for the synthesis of single-enantiomer drugs. Chiral epoxides are valuable intermediates in the pharmaceutical industry. nih.gov Several methods exist for their preparation:

Halohydrin Route: A classic method involves the formation of a halohydrin from an alkene, followed by intramolecular S(_N)2 cyclization with a base to form the epoxide. youtube.com

Sharpless Asymmetric Epoxidation: This Nobel Prize-winning reaction is a powerful method for the enantioselective synthesis of epoxides from allylic alcohols. youtube.comyoutube.com Using a titanium isopropoxide catalyst, a hydroperoxide, and a chiral diethyl tartrate (either (+)-DET or (-)-DET), one can selectively form one of the two possible epoxide enantiomers in high enantiomeric excess. youtube.com

Biocatalytic Epoxidation: Enzymes, particularly styrene (B11656) monooxygenases (SMOs), can catalyze the epoxidation of alkenes with excellent enantioselectivity (>95-99% ee). nih.gov Whole-cell biocatalysis using recombinant E. coli expressing an SMO offers a green and highly selective route to chiral epoxides under mild reaction conditions. nih.gov

Substituted Phenol Intermediates: The phenolic component for the synthesis of this compound is 4-methylphenol (p-cresol). It is a widely available industrial chemical. However, specific synthetic routes can be employed for its formation if needed. For instance, it can be prepared from m-cresol (B1676322) through a nitrosation reaction to form 4-nitroso-3-methylphenol, followed by a reduction step. google.com

Advanced Stereoselective and Asymmetric Synthesis Approaches

To meet the high demand for enantiomerically pure compounds, particularly in the pharmaceutical sector, a range of advanced asymmetric synthesis techniques have been developed. These methods provide high levels of stereocontrol, leading to the desired enantiomer with high purity.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A highly successful and widely adopted method for the asymmetric synthesis of chiral amines utilizes tert-butanesulfinamide as a chiral auxiliary. yale.edu This approach, pioneered by the Ellman laboratory, involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a tert-butanesulfinyl imine. The subsequent addition of a Grignard or organolithium reagent to this imine proceeds with high diastereoselectivity, which is rationalized by a six-membered ring transition state where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. wikipedia.org Finally, the sulfinyl group is easily cleaved under acidic conditions to afford the desired chiral primary amine in high enantiomeric purity. yale.edu This methodology is robust, has been applied on scales up to metric tons, and is cited in thousands of publications and patents for the synthesis of chiral amines. yale.edu

Biocatalysis, the use of enzymes to perform chemical transformations, is recognized as a powerful green technology that provides sustainable and highly selective synthetic methods. mdpi.com For the production of enantiopure amines, two classes of enzymes are particularly prominent: transaminases and lipases.

Transaminases (TAs): Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. diva-portal.orgworktribe.com This reaction produces a chiral amine with excellent enantioselectivity. diva-portal.org The mechanism follows a ping-pong bi-bi kinetic model where the PLP cofactor mediates the amino group transfer. mdpi.com

ATAs have become powerful catalysts for asymmetric synthesis because they can generate chiral amines directly from simple ketones. acs.orgacs.org A significant challenge is that the reaction equilibrium can be unfavorable; however, various strategies have been developed to drive the reaction towards product formation. These include using a large excess of the amine donor, removing the ketone co-product using a secondary enzyme system, or the in-situ crystallization of the amine product. diva-portal.orgacs.org

Lipases: Lipases are robust and versatile enzymes widely used in organic synthesis. mdpi.com For chiral amine synthesis, they are primarily employed in the kinetic resolution of a racemic amine mixture. researchgate.net In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), catalyzes the enantioselective acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. chimia.ch The resulting acylated amine (an amide) and the unreacted amine can then be separated.

A more advanced strategy is the Dynamic Kinetic Resolution (DKR) of amines. This process combines the enzymatic kinetic resolution with an in-situ racemization of the starting amine. nih.gov A heterogeneous palladium nanoparticle catalyst can be used to racemize the slower-reacting amine enantiomer as it is being resolved by the lipase. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, offering high yields and excellent enantiomeric excess. nih.gov

| Enzymatic Method | Enzyme Class | Reaction Type | Starting Material | Key Advantage | References |

| Asymmetric Synthesis | Transaminase (ATA) | Asymmetric amination | Prochiral Ketone | Direct synthesis of chiral amine from ketone with high enantioselectivity. | nih.gov, mdpi.com, worktribe.com |

| Kinetic Resolution | Lipase | Enantioselective acylation | Racemic Amine | Separation of enantiomers from a racemic mixture. | chimia.ch, mdpi.com, researchgate.net |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Enantioselective acylation with in-situ racemization | Racemic Amine | Theoretical 100% yield of a single enantiomer product. | nih.gov |

Advanced Purification and Isolation Techniques for Synthetic Products

Chromatographic Separation Methodologies (e.g., Column Chromatography, Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and inexpensive method for the qualitative analysis of reaction mixtures containing this compound and its congeners. It is primarily used to track the consumption of starting materials and the formation of the desired amine product. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents).

In a typical application, a sample of the reaction mixture is spotted onto a TLC plate, which is then placed in a chamber containing a shallow pool of the eluent. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds.

For amine-containing molecules like this compound, the choice of eluent is critical. A common mobile phase for these types of compounds is a mixture of a non-polar solvent, such as hexane (B92381) or pentane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. For instance, in the synthesis of related phenoxy propanamine derivatives, reaction progress is effectively monitored using silica gel TLC plates with a hexane/ethyl acetate solvent system . The polarity of the solvent mixture is adjusted to achieve optimal separation, ideally with Rƒ values between 0.2 and 0.8 for the compounds of interest.

The visualization of the separated spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents that react with the amine functional group, such as ninhydrin (B49086) or permanganate (B83412) solutions.

Column Chromatography

For the preparative separation and purification of this compound and its analogs, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale, allowing for the isolation of gram to kilogram quantities of the target compound.

The crude product is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. An appropriate solvent system, often predetermined by TLC analysis, is then passed through the column. The components of the mixture separate into bands as they travel down the column at different rates, and the fractions are collected sequentially as they elute.

A significant challenge in the purification of basic amines by silica gel chromatography is their tendency to interact strongly with the acidic silanol (B1196071) groups of the stationary phase. This can lead to poor separation, tailing of peaks, and in some cases, decomposition of the product. To mitigate these issues, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. This additive neutralizes the acidic sites on the silica gel, resulting in improved peak shape and better separation.

For instance, the purification of structurally similar primary and secondary amines often employs solvent systems like dichloromethane/methanol or hexane/ethyl acetate, frequently with the addition of a base to improve separation efficiency.

The following table summarizes chromatographic conditions used for the analysis and purification of compounds congeneric to this compound, based on available research findings.

Table 1: Chromatographic Conditions for Congeneric Phenoxy-amine Structures

| Compound Name | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|---|

| 3-(3-Fluoro-4-methylphenoxy)propan-1-amine | TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring | |

| 3-(3-Fluoro-4-methylphenoxy)propan-1-amine | HPLC | Not Specified | Not Specified | Purity Confirmation |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3-Fluoro-4-methylphenoxy)propan-1-amine |

Computational and Theoretical Investigations of 1 4 Methylphenoxy Propan 2 Amine

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Optimized Geometries and Electronic Ground States

No specific studies employing Density Functional Theory to determine the optimized geometry and electronic ground state of 1-(4-Methylphenoxy)propan-2-amine were found. Such a study would typically involve selecting a suitable functional and basis set to perform calculations that yield the molecule's most stable three-dimensional structure and its fundamental electronic properties.

Prediction of Vibrational Frequencies and Electronic Spectra (UV-Vis) using Time-Dependent DFT (TD-DFT)

There is no available research that uses Time-Dependent Density Functional Theory to predict the vibrational frequencies or the UV-Vis electronic spectra for this compound. These calculations would provide theoretical infrared, Raman, and electronic absorption spectra, which are valuable for the characterization of the compound.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

A Frontier Molecular Orbital analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the associated energy gap for this compound, has not been reported in the available literature. This analysis is crucial for understanding the molecule's kinetic stability and its propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

No studies concerning the Molecular Electrostatic Potential (MEP) surface of this compound are publicly accessible. An MEP analysis would visually represent the charge distribution within the molecule, thereby identifying regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Information regarding Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and other hyperconjugative interactions within this compound is not available. NBO analysis provides detailed insights into the electronic delocalization and bonding characteristics of a molecule.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Density Distribution

No studies detailing the Electron Localization Function (ELF) or Local Orbital Locator (LOL) analysis for this compound were found. Such analyses are crucial for understanding the nature of chemical bonds and electron pairing within the molecule. ELF provides a method for mapping electron pair probability, which helps in visualizing covalent bonds and lone pairs in a chemically intuitive way wikipedia.orgjussieu.fr. Similarly, LOL is a descriptor of chemical bonding based on the kinetic-energy density chemrxiv.org. Without dedicated computational studies, no data or visualizations for the electron density distribution of this specific compound can be provided.

Intermolecular Interactions and Crystal Engineering Studies

A thorough understanding of intermolecular interactions is fundamental to crystal engineering. However, the specific analyses required for this compound have not been documented in accessible research.

Characterization of Hydrogen Bonding Networks

While the molecular structure of this compound suggests the potential for hydrogen bonding via its amine group, no crystallographic data or computational studies are available to characterize the specific nature, geometry, or strength of these networks in the solid state.

Analysis of Non-Covalent Interactions (NCI) using Reduced Density Gradient (RDG) Plotting

Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize weak non-covalent interactions within and between molecules chemrxiv.org. This analysis relies on the electron density and its gradient to identify interactions such as van der Waals forces, hydrogen bonds, and steric clashes. No published RDG plots or associated data for this compound could be located.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a common tool in crystallography to explore and quantify intermolecular interactions within a crystal lattice. This analysis generates two-dimensional fingerprint plots that summarize the contribution of different types of atomic contacts nih.govnih.govresearchgate.net. As no crystal structure for this compound appears to have been published, no Hirshfeld surface analysis or corresponding data on its intermolecular contacts can be reported.

Conformational Landscape Exploration and Potential Energy Surface Mapping

The flexibility of the propan-2-amine chain linked to the phenoxy group implies a complex conformational landscape. Computational methods such as Potential Energy Surface (PES) mapping are used to explore the different stable conformations and the energy barriers between them nih.govnih.gov. Such detailed conformational analyses and PES maps for this compound are not available in the scientific literature.

Reaction Mechanisms and Reactivity Profiles of 1 4 Methylphenoxy Propan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 1-(4-Methylphenoxy)propan-2-amine is a key center of nucleophilicity, readily participating in reactions with various electrophiles.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbon atoms. This reactivity allows for alkylation reactions, where one or more hydrogen atoms on the amine are replaced by alkyl groups. The reaction proceeds via a nucleophilic substitution mechanism. For instance, reaction with an alkyl halide (R-X) would lead to the formation of a secondary amine, which can undergo further alkylation to yield a tertiary amine and ultimately a quaternary ammonium (B1175870) salt.

Table 1: Examples of Alkylation and Quaternization Products

| Reactant | Product Type | General Structure |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine | R-NH-CH(CH₃)CH₂-O-C₆H₄-CH₃ |

| Alkyl Halide (R-X) | Tertiary Amine | R₂-N-CH(CH₃)CH₂-O-C₆H₄-CH₃ |

This process relies on the in-situ assembly of a copper/bisphosphine/phenoxide complex that acts as a photocatalyst and a chiral copper/diamine complex that catalyzes the enantioselective C–N bond formation. researchgate.net

The amine functionality readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form amides. researchgate.net This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. A base is often added to neutralize the acid byproduct, such as HCl, that is formed during the reaction. nptel.ac.in

Furthermore, the amine can react with other electrophiles. For example, reaction with sulfonyl chlorides would yield sulfonamides. These derivatization reactions are crucial for modifying the compound's physical and biological properties.

Table 2: Acylation and Derivatization Products

| Reagent | Product Type |

|---|---|

| Acid Chloride (RCOCl) | Amide |

| Acid Anhydride ((RCO)₂O) | Amide |

While direct evidence for intramolecular neighboring group participation in this compound is not extensively documented in readily available literature, the molecular structure suggests the potential for such mechanisms. The proximity of the amine and the ether oxygen to the chiral center could allow for intramolecular interactions that influence the reactivity and stereochemistry of reactions at the secondary carbon. For instance, in related systems, neighboring groups can participate in substitution reactions, leading to retention of configuration or the formation of cyclic intermediates.

Chemical Transformations Involving the Secondary Alcohol Group

It is important to note that the provided compound name, this compound, indicates a primary amine at the 2-position of the propane (B168953) chain, not a secondary alcohol. If the compound were 1-(4-Methylphenoxy)propan-2-ol, it would contain a secondary alcohol group. The reactions of secondary alcohols are well-established and include oxidation to ketones using reagents like chromic acid or pyridinium (B92312) chlorochromate (PCC). libretexts.orgyoutube.com Dehydration reactions can also occur under acidic conditions to form alkenes. libretexts.orgopenstax.org Additionally, the alcohol can be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. pressbooks.pub

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, although the conditions and outcomes differ significantly.

Electrophilic Aromatic Substitution:

The methyl group on the aromatic ring is an ortho-, para-directing activator for electrophilic aromatic substitution. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. The ether oxygen, also an activating group, further enhances the electron density of the ring, making it more susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The presence of two activating groups (methyl and the ether linkage) makes the ring significantly reactive towards electrophiles.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product Position(s) |

|---|---|---|

| Nitration | NO₂⁺ | Ortho/Para to Methyl Group |

| Bromination | Br⁺ | Ortho/Para to Methyl Group |

| Sulfonation | SO₃ | Ortho/Para to Methyl Group |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the phenoxy ring is generally less favorable than electrophilic substitution because the ring is electron-rich. masterorganicchemistry.com For a nucleophilic attack to occur, the ring typically needs to be substituted with strong electron-withdrawing groups, which are absent in this compound. youtube.comyoutube.com However, under forcing conditions (high temperature and pressure) or through specific mechanisms like the benzyne (B1209423) mechanism, nucleophilic substitution might be possible. libretexts.org The generally accepted mechanism for SNAr reactions involves a two-step addition–elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov

Oxidative and Reductive Pathways of the Compound

The different functional groups within this compound offer various possibilities for oxidation and reduction.

Oxidation:

The primary amine can be oxidized, although this can lead to a mixture of products, including nitroso compounds, nitro compounds, and coupling products, depending on the oxidizing agent and reaction conditions. The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. The aromatic ring itself is generally resistant to oxidation except under very strong conditions that would likely degrade the rest of the molecule.

Reduction:

The aromatic ring can be reduced to a cyclohexyl ring via catalytic hydrogenation at high pressure and temperature, using catalysts like rhodium on carbon. This would convert the phenoxy group to a cyclohexyloxy group. The primary amine itself is already in a reduced state and would not typically undergo further reduction.

Mechanistic Investigations of Imine and Schiff Base Formation with Carbonyl Compounds

The initial step is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.netnih.gov This addition leads to the formation of a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to yield a neutral intermediate known as a carbinolamine. wjpsonline.com This carbinolamine is an amino alcohol, which is often unstable and serves as a key intermediate on the path to the imine. wjpsonline.com

The second stage of the reaction is the dehydration of the carbinolamine to form the C=N double bond of the imine. eijppr.com This step is generally the rate-determining step and is significantly accelerated by the presence of an acid catalyst. eijppr.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then assists in the elimination of the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom by a base (such as a solvent molecule or another amine molecule) yields the neutral imine and regenerates the acid catalyst. researchgate.net

The pH of the reaction medium plays a crucial role in the rate of imine formation. The reaction is typically fastest in weakly acidic conditions (around pH 4-5). libretexts.orglumenlearning.com If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. Conversely, if the pH is too high (basic or neutral), the protonation of the hydroxyl group in the carbinolamine intermediate is not efficient, slowing down the rate-limiting dehydration step. libretexts.orglumenlearning.com

The general mechanism can be summarized in the following steps:

Nucleophilic attack: The primary amine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen to form the carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to form the final imine.

| Carbonyl Compound | General Reactivity | Product |

| Formaldehyde | Very High | Imine |

| Acetaldehyde | High | Imine |

| Acetone | Moderate | Imine |

| Benzophenone | Low | Imine |

Table 1: General Reactivity of Primary Amines with Carbonyl Compounds

It is important to note that the reaction is reversible and the position of the equilibrium can be influenced by the reaction conditions. The removal of water as it is formed, for example by using a Dean-Stark apparatus or a dehydrating agent, can drive the reaction towards the formation of the imine product. iosrjournals.org

Synthesis and Characterization of Structural Analogs and Derivatives of 1 4 Methylphenoxy Propan 2 Amine

Modification of the Phenoxy Moiety

The phenoxy moiety of 1-(4-methylphenoxy)propan-2-amine is a key structural feature that can be modified to explore structure-activity relationships and develop new derivatives with altered properties. These modifications primarily focus on the aromatic ring and the ether linkage.

Introduction of Halogen and Alkyl Substituents on the Aromatic Ring

The introduction of halogen and alkyl substituents onto the aromatic ring of phenoxypropanolamine derivatives can significantly influence their physicochemical and biological properties. While direct examples of halogenation or alkylation on this compound are not extensively detailed in the provided search results, general synthetic strategies for the modification of aromatic rings can be applied.

Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination or chlorination can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The position of halogenation (ortho or meta to the existing substituents) will be directed by the activating effect of the ether oxygen and the methyl group.

Alkylation of the aromatic ring can be performed using Friedel-Crafts alkylation, employing an alkyl halide in the presence of a Lewis acid catalyst. The choice of alkylating agent and reaction conditions will determine the nature and position of the alkyl group introduced.

A study on the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds demonstrates a method for preparing derivatives with various substituents on the phenyl ring, including methyl, ethyl, methoxy, hydroxyl, nitro, dimethylamino, and halogen atoms. This indicates the feasibility of introducing a range of functional groups to the aromatic moiety of similar compounds.

Alteration of Alkoxy Linkages

Modification of the alkoxy linkage in phenoxypropanolamine derivatives can lead to compounds with different pharmacokinetic and pharmacodynamic profiles. This can involve changing the length or branching of the alkyl chain or introducing different functional groups.

One approach to altering the alkoxy linkage is to start with a different substituted phenol (B47542). For example, reacting various p-substituted phenols with a suitable propylene oxide derivative would yield a library of analogs with different groups in the para position of the phenoxy ring.

A study on the synthesis of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives highlights the structural modification of the alkylene chains and substituents on the benzene (B151609) rings. In this research, modifications of the alkylene chain between the central amino moiety and the benzene ring were found to be significant for the compound's activity. For instance, a derivative with a 1-methylethyl group as the alkylene chain exhibited high α-blocking selectivity and potent activity. This demonstrates that alterations in the chain connecting the phenoxy group and the amine can have a profound impact on the molecule's properties.

Furthermore, research into alkoxy radicals has opened up new avenues for modifying alkoxy groups in complex molecules. These highly reactive intermediates can be generated in situ and participate in various organic transformations, potentially allowing for late-stage functionalization of the alkoxy linkage in phenoxypropanolamine derivatives.

Derivatization of the Propan-2-amine Side Chain

The propan-2-amine side chain is another critical component of the this compound structure that can be readily modified. These modifications can involve altering the substitution pattern of the amine group or exploring the stereochemistry of the chiral center.

Variations in the Amine Substitution Pattern (e.g., Primary, Secondary, Tertiary Amino Groups)

The primary amine group of this compound can be converted into secondary and tertiary amines through various N-alkylation strategies. These modifications can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.

Synthesis of Secondary Amines: Secondary amines can be prepared by reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in a process known as reductive amination. Another method involves the reaction of the primary amine with an alkyl halide. A more controlled method for synthesizing secondary amines from primary amines involves the use of 2-nitrobenzenesulfonamides. In this procedure, the primary amine is first reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This sulfonamide is then alkylated, and subsequent removal of the nosyl group yields the desired secondary amine.

Synthesis of Tertiary Amines: Tertiary amines can be synthesized by the reductive amination of a secondary amine with an aldehyde or ketone. Alternatively, direct alkylation of the primary amine with an excess of an alkylating agent can lead to the formation of a tertiary amine, though this can sometimes result in a mixture of products. A more controlled synthesis of tertiary amines can be achieved by the N-alkylation of a secondary amine. For instance, the synthesis of N,N,2-trimethyl-3-(2-methylphenoxy)propan-1-amine has been reported, which is a tertiary amine derivative.

The synthesis of N,N-dialkyl-hydroxylamines by the reaction of the corresponding dialkylamine with hydrogen peroxide in the presence of a titanium-silicalite catalyst provides another route to highly substituted amine derivatives.

| Amine Type | General Synthetic Method | Starting Material | Reagents |

| Secondary | Reductive Amination | This compound | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) |

| Secondary | Sulfonamide Alkylation | This compound | 2-Nitrobenzenesulfonyl chloride, Alkyl halide, Deprotection reagents |

| Tertiary | Reductive Amination | N-alkyl-1-(4-methylphenoxy)propan-2-amine | Aldehyde/Ketone, Reducing Agent |

| Tertiary | Direct Alkylation | This compound | Excess Alkyl Halide |

Synthesis and Stereochemical Analysis of Chiral Enantiomers and Diastereomers

This compound contains a chiral center at the second carbon of the propane (B168953) chain, and thus exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, the synthesis and analysis of the individual enantiomers and diastereomers are of great importance.

Chiral Resolution: A common method to obtain pure enantiomers is through chiral resolution of a racemic mixture. This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base. A similar approach was used for the chiral resolution of 4-nitropropranolol and 7-nitropropranolol, which are structurally related to this compound, using chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Synthesis: Alternatively, enantiomerically pure forms can be obtained through asymmetric synthesis. This involves using a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine was achieved using (R)-α-methylphenethylamine as a chiral auxiliary. The chiral auxiliary directs the stereoselective reduction of an imine intermediate, leading to the desired enantiomer of the amine. After the stereoselective step, the chiral auxiliary is removed.

Diastereoselective Synthesis: When a second chiral center is introduced into the molecule, diastereomers can be formed. The synthesis of these diastereomers can be controlled through diastereoselective reactions. For instance, the diastereoselective synthesis of highly functionalized proline derivatives has been achieved through a cascade reaction involving a Cu(I)-catalyzed alkyne-azide cycloaddition. While not directly related to this compound, this demonstrates a strategy for controlling the formation of specific diastereomers. Vanadium-catalyzed oxidative coupling has also been used for the diastereoselective synthesis of benzoxanthenones.

| Stereochemical Outcome | Method | Key Principle | Example Application |

| Enantiomer Separation | Chiral Resolution | Formation and separation of diastereomeric salts | Resolution of nitropropranolol enantiomers via chiral HPLC |

| Enantiomer Synthesis | Asymmetric Synthesis | Use of a chiral auxiliary to direct stereoselective reduction | Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine |

| Diastereomer Synthesis | Diastereoselective Synthesis | Control of stereochemistry during the formation of a second chiral center | Synthesis of functionalized proline derivatives |

Incorporation of Heterocyclic Systems into Related Structures

The incorporation of heterocyclic systems into structures related to this compound can lead to the discovery of novel compounds with unique biological activities. Heterocyclic compounds are a major class of organic molecules with a wide range of applications in medicinal chemistry.

One synthetic approach involves the reaction of 1,2-epoxy-3-phenoxypropane, a key precursor for phenoxypropanolamines, with various heterocyclic amines or thiols. A study demonstrated the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents through this method. For example, reacting 1,2-epoxy-3-phenoxypropane with piperidine, 1,3-benzothiazole-2-thiol, and barbituric acid resulted in the corresponding heterocyclic derivatives of 3-phenoxypropan-2-ol. These alcohols could then be converted to the corresponding amines.

Another strategy involves building a heterocyclic ring onto the existing phenoxypropanolamine scaffold. This can be achieved through various cyclization reactions, depending on the desired heterocyclic system. The synthesis of phenoxy- and phenylamino-heterocyclic quinones demonstrates the successful application of fragment-based drug discovery to create new heterocyclic compounds.

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines showcases the alkylation of a diazepine ring, a seven-membered heterocycle, with alkoxy-hydroxybenzyl groups. This illustrates how pre-formed heterocyclic systems can be functionalized with phenoxy-like moieties.

| Heterocyclic System | Synthetic Approach | Precursor | Reactant |

| Piperidinyl | Nucleophilic ring-opening of an epoxide | 1,2-Epoxy-3-phenoxypropane | Piperidine |

| Benzothiazolyl | Nucleophilic ring-opening of an epoxide | 1,2-Epoxy-3-phenoxypropane | 1,3-Benzothiazole-2-thiol |

| Barbituryl | Nucleophilic ring-opening of an epoxide | 1,2-Epoxy-3-phenoxypropane | Barbituric acid |

| Diazepanyl | N-Alkylation | 1,4-Diazepane-6-amine | 4-Alkoxy-2-hydroxybenzaldehyde |

Methodologies for Impurity Profiling and Synthesis of Reference Standards for Related Substances

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For this compound, a comprehensive impurity profiling strategy is essential. This involves the identification, quantification, and control of impurities that may arise during the synthesis or storage of the compound. A key component of this strategy is the synthesis and characterization of reference standards for all potential related substances. These standards are crucial for the validation of analytical methods and for the accurate quantification of impurities in production batches.

The process of impurity profiling generally begins with a thorough understanding of the synthetic route used to produce this compound. Potential impurities can be predicted based on the starting materials, intermediates, reagents, and reaction conditions. These may include starting materials that have been carried over, by-products of the reaction, and degradation products.

Once potential impurities have been identified, analytical methods must be developed to detect and quantify them. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown impurities. unr.edu.ar Other techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are also employed for the structural elucidation of impurities. ijper.org

A crucial step in the validation of these analytical methods is the availability of pure reference standards for each potential impurity. In many cases, these reference standards are not commercially available and must be synthesized. The synthesis of these standards often requires the development of specific synthetic routes that can produce the desired impurity in high purity.

For example, in the synthesis of related phenoxypropanolamine compounds, impurities can arise from various side reactions such as ring opening, esterification, and dimerization. ijper.org The synthesis of reference standards for these types of impurities would involve intentionally directing the reaction conditions to favor the formation of the specific by-product. For instance, to synthesize a dimer impurity, reaction conditions could be adjusted to promote the intermolecular reaction between two molecules of an intermediate.

The characterization of these synthesized reference standards is of paramount importance to confirm their identity and purity. This is typically achieved using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, MS, and IR spectroscopy. ijper.org The purity of the reference standard is often determined using HPLC or GC.

The following table provides a hypothetical list of potential related substances for this compound, along with their potential origin. The synthesis of reference standards for these compounds would be a critical step in the development of a robust impurity profiling program.

| Compound Name | Structure | Potential Origin |

| 4-Methylphenol | Unreacted starting material | |

| 1-Chloro-propan-2-amine | Unreacted reagent | |

| 1,3-Bis(4-methylphenoxy)propan-2-ol | By-product from reaction of 4-methylphenol with a diepoxide impurity | |

| N-(1-(4-Methylphenoxy)propan-2-yl)acetamide | By-product from reaction with an acetylating agent | |

| 1-(4-Methylphenoxy)propan-2-one | Oxidation product |

The synthesis of these reference standards would involve specific, targeted chemical reactions. For example, the synthesis of 1-(4-Methylphenoxy)propan-2-one could be achieved through the oxidation of 1-(4-Methylphenoxy)propan-2-ol, a potential intermediate. Similarly, N-(1-(4-Methylphenoxy)propan-2-yl)acetamide could be synthesized by the acetylation of this compound.

Once synthesized and fully characterized, these reference standards can be used to:

Validate the analytical methods used for impurity profiling, ensuring their specificity, linearity, accuracy, and precision.

Accurately quantify the levels of each impurity in batches of this compound.

Establish appropriate specifications for the levels of impurities in the final product.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of specific stereoisomers of chiral amines like 1-(4-Methylphenoxy)propan-2-amine is crucial, as different enantiomers can exhibit varied biological activities and physical properties. A primary future research goal is the creation of highly efficient and stereoselective catalytic systems.

Current research on analogous chiral molecules provides a roadmap for this endeavor. For instance, the synthesis of related chiral diols has seen success with the use of photocatalysts like tetrabutylammonium (B224687) decatungstate (TBADT) in dual-solvent systems, which has significantly improved enantioselectivity. nih.gov The screening of various chiral ligands, such as bis(oxazoline) ligands, has proven effective in guiding the stereochemical outcome of reactions. nih.gov

Future work on this compound will likely involve:

Modular Catalyst Design: Developing a range of catalysts where components (e.g., metal center, chiral ligand) can be easily modified. This "modular approach" allows for rapid screening and optimization for the synthesis of either the (R) or (S) enantiomer of the target compound. nih.gov

Photocatalysis: Expanding the use of light-driven reactions, which can often proceed under milder conditions than traditional thermal methods, potentially reducing side reactions and improving selectivity.

Enzyme-Based Catalysis: Employing enzymes or engineered biocatalysts that can offer unparalleled stereoselectivity for the key bond-forming steps, such as in reductive amination processes.

The goal is to develop synthetic routes that are not only highly selective (>99% enantiomeric excess) but also cost-effective and scalable, making the pure enantiomers of this compound more accessible for further study.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation

A deep understanding of a chemical reaction requires observing it as it happens. Advanced in-situ spectroscopic techniques allow researchers to monitor the dynamic changes within a reaction vessel in real-time, providing unprecedented insight into reaction mechanisms, kinetics, and the formation of transient intermediates. osti.gov

The application of these techniques to the synthesis of this compound would move beyond traditional post-reaction analysis (e.g., chromatography) and provide a more complete picture of the synthetic process. researchgate.net

Key techniques applicable to this research include:

In-Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can identify functional groups and track the concentration of reactants, intermediates, and products throughout the reaction. researchgate.netfrontiersin.org For example, Attenuated Total Reflectance (ATR-FTIR) spectroscopy is particularly powerful for monitoring changes in the solution phase. researchgate.netfrontiersin.org

In-Situ X-ray Absorption Spectroscopy (XAS): When using metal-based catalysts, XAS can provide crucial information on the oxidation state and local coordination environment of the metal center, helping to identify the true catalytically active species. frontiersin.orgresearchgate.net

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in the reaction mixture, helping to identify and characterize short-lived intermediates that are key to the reaction mechanism. osti.gov

By combining data from these techniques, a comprehensive model of the reaction pathway can be constructed, enabling precise optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Table 1: Advanced In-Situ Spectroscopic Techniques and Their Applications

| Technique | Information Provided | Application in Synthesis of this compound |

|---|---|---|

| In-Situ FT-IR/Raman | Real-time tracking of vibrational modes of chemical bonds, monitoring reactant consumption and product formation. frontiersin.orgnih.gov | Following the conversion of the carbonyl group in a precursor and the formation of the C-N bond during reductive amination. |

| In-Situ X-ray Absorption Spectroscopy (XAS) | Determination of catalyst oxidation state, coordination number, and bond distances around the metal center during the reaction. frontiersin.orgresearchgate.net | Elucidating the activation mechanism of a transition metal catalyst used for stereoselective synthesis. |

| In-Situ Nuclear Magnetic Resonance (NMR) | Detailed structural analysis of soluble species, including transient intermediates and catalyst-substrate complexes. osti.gov | Identifying and characterizing key intermediate species to confirm or refute a proposed reaction mechanism. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Estimation

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is poised to revolutionize how molecules are designed and synthesized. osti.gov For this compound, these computational tools offer a powerful approach to accelerate research and development.

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound. This includes suggesting the best catalyst, solvent, temperature, and reaction time to maximize yield and stereoselectivity, thereby reducing the number of experiments required.

Property Estimation: By analyzing its molecular structure, ML models can predict various physicochemical and biological properties of this compound. This allows for virtual screening and prioritization of the compound for specific applications without needing to synthesize and test it first.

Mechanism Discovery: AI can be used in conjunction with in-situ spectroscopic data to help identify patterns and propose reaction mechanisms that may not be obvious to human researchers.

The integration of ML and AI represents a shift from trial-and-error experimentation to a data-driven, predictive approach to chemical research.

Exploration of Supramolecular Assemblies and Non-Covalent Interactions in Diverse Phases

The behavior of this compound is governed not only by its covalent structure but also by the weaker, non-covalent interactions it forms with itself and its environment. The study of these interactions is the domain of supramolecular chemistry.

The key structural features of this compound that dictate its non-covalent interactions are:

The Primary Amine Group (-NH2): A strong hydrogen bond donor and acceptor.

The Ether Oxygen: A hydrogen bond acceptor.

The Aromatic Ring: Capable of engaging in π-π stacking and cation-π interactions.

The Alkyl Groups: Participate in weaker van der Waals forces.

Future research in this area will focus on understanding how these interactions lead to the formation of ordered structures, or supramolecular assemblies, in different phases:

Solid State: Investigating the crystal packing of this compound through X-ray diffraction to understand how hydrogen bonding and π-stacking direct its three-dimensional structure. This is fundamental to its material properties like melting point and solubility.

Solution Phase: Studying its aggregation behavior in various solvents. The balance of these non-covalent forces can determine its solubility and its ability to interact with other molecules in solution.

At Interfaces: Examining how the molecule orients itself at liquid-air or solid-liquid interfaces, which is crucial for applications in materials science and catalysis.

A deeper understanding of these subtle forces is essential for designing novel materials and for predicting the compound's interactions within complex biological systems.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2R)-2-(4-Ethoxyphenyl)propan-1-amine |

| 1-(4-Methylphenoxy)-2-propanol |

| 3-(3-Fluoro-4-methylphenoxy)propan-1-amine |

| Formoterol |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-(4-Methylphenoxy)propan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination or alkylation of a suitable precursor. For example, reacting 4-methylphenol with a halogenated propan-2-amine derivative under basic conditions (e.g., K₂CO₃ in a polar aprotic solvent like DMF) can yield the target compound. Catalytic hydrogenation or sodium cyanoborohydride may be used for reductive steps. Optimization should focus on solvent choice, temperature (e.g., 60–80°C), and stoichiometric ratios to minimize side products like N-alkylated impurities .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization may improve purity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural analogs?

- Methodological Answer : In H NMR, the methylphenoxy group’s aromatic protons (δ 6.8–7.2 ppm, doublets) and the methine proton adjacent to the amine (δ 2.8–3.2 ppm, multiplet) are diagnostic. C NMR will show distinct signals for the quaternary aromatic carbon (δ ~150 ppm) and the amine-bearing carbon (δ ~50 ppm). Compare with reference spectra of related compounds (e.g., 4-FA or DOB derivatives) to rule out positional isomers or substituent variations .

- Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures.

Q. What chromatographic methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS (using multiple reaction monitoring) is recommended. For biological samples, employ solid-phase extraction (e.g., C18 cartridges) to isolate the compound. Mobile phases with 0.1% formic acid in acetonitrile/water gradients improve peak resolution. Calibrate using deuterated internal standards (e.g., d₃-1-(4-Methylphenoxy)propan-2-amine) to account for matrix effects .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from those of structurally related amphetamines?

- Methodological Answer : In vivo studies (e.g., rodent models) combined with LC-HR-MSⁿ can identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. For example, the methylphenoxy group may undergo hydroxylation at the para-methyl position, forming a catechol intermediate, followed by methylation or conjugation. Compare with metabolites of 4-FA or 5-APB, which lack the phenoxy moiety and instead metabolize via fluorophenyl ring modifications .

- Key Insight : Structural differences in the aryloxy group significantly alter metabolic stability and detoxification routes, impacting pharmacokinetics.

Q. What experimental designs are optimal for assessing the neurotoxic potential of this compound?

- Methodological Answer : Use in vitro models (e.g., SH-SY5Y neuronal cells) to measure oxidative stress markers (ROS, glutathione depletion) and mitochondrial dysfunction (ATP levels, JC-1 staining). In vivo, administer the compound to rodents and assess locomotor activity, neuroinflammation (via cytokine profiling), and histopathological changes in dopaminergic regions. Compare results with known neurotoxic analogs (e.g., DOB) to contextualize risk .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for reduced toxicity?

- Methodological Answer : Systematically vary substituents on the phenoxy ring (e.g., electron-withdrawing groups like halogens or electron-donating groups like methoxy) and assess changes in receptor binding (e.g., serotonin 5-HT₂A affinity via radioligand assays) and cytotoxicity. Molecular docking studies can predict interactions with target proteins. For example, replacing the methyl group with a bulkier substituent (e.g., tert-butyl) may reduce blood-brain barrier penetration and CNS toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.